molecular formula C14H6Br2O2 B1277310 1,8-Dibromoanthraquinone CAS No. 38313-16-5

1,8-Dibromoanthraquinone

Cat. No.: B1277310
CAS No.: 38313-16-5
M. Wt: 366 g/mol
InChI Key: QIFCTRBXWWHIFG-UHFFFAOYSA-N
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Description

1,8-Dibromoanthraquinone is a halogenated derivative of anthraquinone, a polycyclic aromatic compound. It is characterized by the presence of two bromine atoms at the 1 and 8 positions of the anthraquinone structure. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including organic synthesis, material science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The process typically involves the use of bromine in the presence of a solvent such as dichloromethane or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 8 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dibromoanthraquinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form anthraquinone derivatives with different functional groups.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted anthraquinone derivatives.

    Reduction Reactions: Reduced forms of anthraquinone with different functional groups.

    Oxidation Reactions: Oxidized anthraquinone derivatives.

Scientific Research Applications

1,8-Dibromoanthraquinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-dibromoanthraquinone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1,8-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

1,8-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCTRBXWWHIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398496
Record name 1,8-dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38313-16-5
Record name 1,8-dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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